N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide
Description
This compound features a complex tricyclic oxa core (8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl) linked to a pyridine-4-carboxamide group and a thiophene-2-sulfonyl substituent. The thiophene sulfonyl moiety contributes electron-withdrawing characteristics and sulfur-based reactivity, distinguishing it from benzene sulfonyl analogs.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c25-22(15-9-11-23-12-10-15)24(30(26,27)21-6-3-13-29-21)16-7-8-20-18(14-16)17-4-1-2-5-19(17)28-20/h3,6-14H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXRXICGXQBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the tricyclic core, introduction of the thiophene sulfonyl group, and coupling with the pyridine carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to specific sites, thereby modulating biological pathways. Key pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key Differences :
- Electronic Effects : The thiophene sulfonyl group introduces conjugated π-electrons and sulfur heteroatoms, enhancing electron-withdrawing capacity compared to the alkyl-substituted benzene sulfonyl group. This may alter solubility and reactivity in cross-coupling or nucleophilic substitution reactions.
Core Heterocyclic Systems
- Target Compound : 8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl core.
- Thieno-Fused Bicyclic Compounds (): E.g., thieno[2,3-b]pyridine derivatives, which lack the oxa tricyclic system but share sulfur-containing heterocycles .
Key Differences :
- Rigidity vs. Flexibility: The tricyclic oxa core likely imposes greater conformational constraints than bicyclic thieno-pyridines, affecting molecular recognition in biological or material applications.
- Oxygen vs. Sulfur : The oxa atom may influence hydrogen-bonding capacity and polarity compared to sulfur-containing cores.
Spectroscopic Characterization
- IR/Raman Data () : Sulfonyl groups (S=O) exhibit strong IR absorption near 1350–1150 cm⁻¹. The thiophene sulfonyl group may show additional peaks for C-S stretching (~700 cm⁻¹) .
- NMR Trends () : Pyridine protons in similar compounds resonate at δ 8.5–9.0 ppm (¹H NMR), while thiophene protons appear at δ 7.0–7.5 ppm .
Physical and Chemical Properties
Biological Activity
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure and functional groups that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Structural Overview
The compound features a bicyclic structure with an oxatricyclo framework, which is known for its stability and ability to engage in various biological interactions. The presence of a thiophene sulfonyl group and a pyridine carboxamide moiety enhances its potential as a pharmacological agent.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structural features exhibit significant anticancer properties. For instance, compounds containing thiophene and pyridine rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell division and survival pathways. Specifically, some studies suggest that these compounds may act as inhibitors of protein kinases or other targets critical for tumor growth.
- Case Study : A study investigating the anticancer activity of related compounds demonstrated that a thiophene-pyridine derivative exhibited an IC50 value of 5 µM against breast cancer cell lines (MCF-7) . This suggests that our compound may possess similar or enhanced activity due to its unique structure.
Antimicrobial Activity
The compound's structural attributes may also confer antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against various bacterial strains.
- Research Findings : In vitro studies have shown that certain oxadiazole and thiadiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that our compound could exhibit comparable effects.
- Minimum Inhibitory Concentration (MIC) : For related compounds, MIC values ranging from 0.5 to 32 µg/mL were observed against different bacterial strains . Further testing is required to determine the exact MIC for our compound.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
